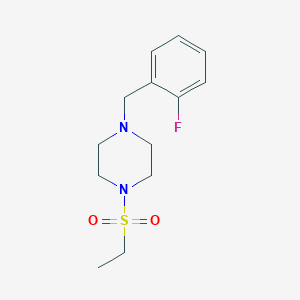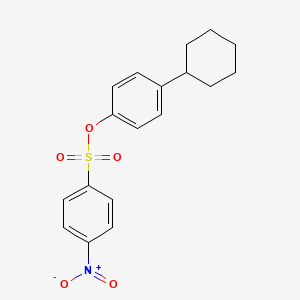![molecular formula C18H23ClN2O B10885695 [4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-chlorophenyl)methanone](/img/structure/B10885695.png)
[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-CHLOROPHENYL)METHANONE is a complex organic compound with the molecular formula C18H23ClN2O This compound features a bicyclo[221]heptane ring system, a piperazine ring, and a chlorophenyl group, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-CHLOROPHENYL)METHANONE typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane ring system. This can be achieved through transition metal-catalyzed cycloisomerization of 1,6-enynes, using catalysts such as Pt(II) and Au(I) . The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the chlorophenyl group via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient catalysts and solvents. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-CHLOROPHENYL)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-CHLOROPHENYL)METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic properties, including its affinity for serotonin receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-CHLOROPHENYL)METHANONE involves its interaction with specific molecular targets, such as serotonin receptors . The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific application and target receptor.
Comparison with Similar Compounds
Similar Compounds
- (4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3,4-DIMETHOXYPHENYL)METHANONE
- (4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-CHLOROPHENYL)METHANONE ETHANEDIOATE
Uniqueness
Compared to similar compounds, (4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-CHLOROPHENYL)METHANONE is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C18H23ClN2O |
|---|---|
Molecular Weight |
318.8 g/mol |
IUPAC Name |
[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C18H23ClN2O/c19-16-3-1-2-15(12-16)18(22)21-8-6-20(7-9-21)17-11-13-4-5-14(17)10-13/h1-3,12-14,17H,4-11H2 |
InChI Key |
CSQIPDRJAUDPME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cycloheptyl-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10885616.png)
![3,6-dimethyl-1-phenyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10885620.png)
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10885634.png)
![N-(2-ethylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10885640.png)

![2-(Naphthalen-2-yloxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10885651.png)
![1,4-Bis[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B10885652.png)
![1-Phenyl-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B10885664.png)


![4,4'-[(2-chlorophenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B10885673.png)

![Biphenyl-4-yl[4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10885682.png)

